molecular formula C10H12ClN B11911902 (7-Chloro-2,3-dihydro-1H-inden-1-yl)methanamine

(7-Chloro-2,3-dihydro-1H-inden-1-yl)methanamine

Cat. No.: B11911902
M. Wt: 181.66 g/mol
InChI Key: JPFKDILPKOIILD-UHFFFAOYSA-N
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Description

(7-Chloro-2,3-dihydro-1H-inden-1-yl)methanamine is an organic compound with a unique structure that includes a chloro-substituted indene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (7-Chloro-2,3-dihydro-1H-inden-1-yl)methanamine typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of 7-chloro-2,3-dihydro-1H-inden-1-one.

    Reduction: The ketone group in 7-chloro-2,3-dihydro-1H-inden-1-one is reduced to an alcohol using a reducing agent such as sodium borohydride (NaBH4).

    Amination: The alcohol is then converted to the corresponding amine through a reaction with ammonia or an amine source under suitable conditions.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch or continuous processes, utilizing optimized reaction conditions to ensure high yield and purity. The choice of solvents, catalysts, and reaction parameters are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

(7-Chloro-2,3-dihydro-1H-inden-1-yl)methanamine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.

    Reduction: The compound can be reduced to remove the chloro group or to modify the indene ring.

    Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) are often employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro derivatives, while substitution reactions can introduce various functional groups in place of the chloro group.

Scientific Research Applications

(7-Chloro-2,3-dihydro-1H-inden-1-yl)methanamine has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its activity on certain biological targets.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties.

    Biological Studies: It is used in research to understand its interactions with biological systems and its potential therapeutic effects.

    Industrial Applications: The compound is explored for its use in the synthesis of other complex organic molecules and intermediates.

Mechanism of Action

The mechanism of action of (7-Chloro-2,3-dihydro-1H-inden-1-yl)methanamine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (5,7-Difluoro-2,3-dihydro-1H-inden-1-yl)methanamine: Similar structure with fluorine substituents instead of chlorine.

    2,3-Dihydro-1H-inden-1-yl)methanamine: Lacks the chloro substituent, offering different reactivity and properties.

Uniqueness

(7-Chloro-2,3-dihydro-1H-inden-1-yl)methanamine is unique due to the presence of the chloro group, which can influence its chemical reactivity and biological activity. This makes it distinct from other indene derivatives and potentially useful in specific applications where the chloro substituent plays a crucial role.

Properties

Molecular Formula

C10H12ClN

Molecular Weight

181.66 g/mol

IUPAC Name

(7-chloro-2,3-dihydro-1H-inden-1-yl)methanamine

InChI

InChI=1S/C10H12ClN/c11-9-3-1-2-7-4-5-8(6-12)10(7)9/h1-3,8H,4-6,12H2

InChI Key

JPFKDILPKOIILD-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C1CN)C(=CC=C2)Cl

Origin of Product

United States

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